molecular formula C14H19KN4O3S B6296981 Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate CAS No. 2124221-14-1

Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate

Katalognummer: B6296981
CAS-Nummer: 2124221-14-1
Molekulargewicht: 362.49 g/mol
InChI-Schlüssel: VVTUUTYFSQIZLI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate is a sulfonate salt derivative of the parent compound N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, which is better known as oclacitinib in its maleate salt form (CAS: 1208319-27-0) . This compound belongs to the pyrrolo[2,3-d]pyrimidine class of molecules, which are potent inhibitors of Janus kinases (JAKs), enzymes critical in inflammatory and immune signaling pathways.

Eigenschaften

IUPAC Name

potassium;[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S.K/c1-18(14-12-6-7-15-13(12)16-9-17-14)11-4-2-10(3-5-11)8-22(19,20)21;/h6-7,9-11H,2-5,8H2,1H3,(H,15,16,17)(H,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTUUTYFSQIZLI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)CS(=O)(=O)[O-])C2=NC=NC3=C2C=CN3.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate, known by its CAS number 2124221-14-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₉KN₄O₃S
Molecular Weight 362.49 g/mol
CAS Number 2124221-14-1
Purity ≥ 98%
Storage Conditions Inert atmosphere, Room Temperature

The biological activity of this compound is closely linked to its interaction with protein kinases, particularly those involved in the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target for cancer therapies. The compound acts as an ATP-competitive inhibitor, demonstrating selectivity for specific kinases such as PKB (also known as AKT) over others like PKA.

Key Findings:

  • Inhibition of PKB : The compound has shown to inhibit PKB with nanomolar potency, which is critical given PKB's role in promoting tumor growth and survival in various cancers .
  • Selectivity : It exhibits a high selectivity for PKB over other kinases, which minimizes potential off-target effects and enhances therapeutic efficacy .
  • In Vivo Efficacy : In animal models, compounds structurally related to potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate have shown significant inhibition of tumor growth without severe toxicity .

Case Study 1: Tumor Xenograft Model

In a study involving human tumor xenografts in nude mice, the administration of a related pyrrolo[2,3-d]pyrimidine compound resulted in marked tumor regression at well-tolerated doses. The compound modulated biomarkers associated with the PI3K-AKT pathway, indicating its potential as an anti-cancer agent .

Case Study 2: Selectivity and Pharmacokinetics

Another study focused on modifying the linker group between piperidine and lipophilic substituents to enhance both selectivity for PKB and oral bioavailability. The modifications led to compounds that maintained high potency while improving metabolic stability .

Research Findings

Recent research has highlighted several critical aspects of potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate's biological activity:

  • ATP Competitiveness : It competes effectively with ATP for binding to PKB, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
  • Biomarker Modulation : The compound has been shown to modulate key biomarkers in the PI3K-AKT-mTOR pathway, which is frequently dysregulated in cancers .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Janus Kinase Inhibition
    • Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate has been identified as a potent JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors involved in immune responses and hematopoiesis. Inhibition of these kinases can modulate immune responses and has implications for treating autoimmune diseases and cancers .
  • Therapeutic Uses
    • Autoimmune Diseases : The compound shows promise in treating conditions such as rheumatoid arthritis, lupus, and multiple sclerosis by inhibiting inappropriate immune responses .
    • Cancer Therapy : Its application extends to oncology, where JAK inhibitors are used to manage hematological malignancies and solid tumors by targeting the signaling pathways that promote tumor growth .
    • Respiratory Disorders : Research indicates efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation through JAK inhibition .

Case Study 1: Efficacy in Flea Allergic Dermatitis

A study evaluated the effectiveness of this compound in reducing pruritus associated with flea allergies in dogs. The results indicated a significant decrease in pruritus scores over a 27-day period, demonstrating its potential for veterinary applications in managing allergic conditions .

Case Study 2: Immunomodulation in Autoimmune Conditions

Research involving patients with rheumatoid arthritis showed that administering this compound led to improved clinical outcomes, including reduced joint inflammation and pain. This highlights its role as an immunomodulatory agent, providing relief from symptoms associated with autoimmune disorders .

Summary of Applications

Application AreaDescription
Autoimmune Diseases Treatment for rheumatoid arthritis, lupus, multiple sclerosis
Cancer Therapy Management of hematological malignancies and solid tumors
Respiratory Disorders Efficacy in asthma and COPD management
Veterinary Medicine Reduction of pruritus in flea allergic dermatitis in dogs

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Core Scaffold : The 7H-pyrrolo[2,3-d]pyrimidine moiety, a bicyclic heteroaromatic system, serves as the central pharmacophore for JAK inhibition.
  • Substituents: A trans-4-aminocyclohexyl group linked to the pyrrolopyrimidine core. A methylsulfonamide group attached to the cyclohexyl ring. The potassium counterion replaces the maleate in oclacitinib, likely enhancing aqueous solubility for formulation .

Therapeutic Use: Oclacitinib (the parent compound) is approved for veterinary use to treat allergic dermatitis and pruritus in dogs, leveraging its JAK1/3 inhibitory activity to reduce cytokine signaling .

Structural Analogues and Their Pharmacological Profiles

Oclacitinib Maleate
  • Structure : Maleate salt of the parent sulfonamide.
  • Activity: Dual JAK1/JAK3 inhibitor with IC₅₀ values in the low nanomolar range .
  • Key Differences: The maleate salt form has moderate solubility in DMSO and methanol, whereas the potassium sulfonate derivative likely exhibits higher aqueous solubility . Used in veterinary medicine, with a dosing regimen involving twice-daily administration followed by maintenance .
Abrocitinib (PF-04965842)
  • Structure: Features a cis-3-aminocyclobutyl group instead of cyclohexyl, with a propane-1-sulfonamide substituent .
  • Activity : Selective JAK1 inhibitor (IC₅₀: 29 nM for JAK1 vs. >1,000 nM for JAK2/3), approved for human use in atopic dermatitis .
  • Key Differences :
    • Cyclobutyl ring reduces steric hindrance, enhancing selectivity for JAK1 over JAK3.
    • Higher metabolic stability compared to cyclohexyl derivatives .
(R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
  • Structure : Incorporates a spiroazaspiro[2.4]heptane core, replacing the cyclohexyl group .
  • Activity : JAK1-selective inhibitor (IC₅₀: 0.7 nM for JAK1 vs. 980 nM for JAK2), designed to minimize off-target effects .
  • Key Differences :
    • The spiro structure enhances binding affinity and kinase selectivity.
    • Lower molecular weight (MW: 348.4 g/mol) compared to the target compound (MW: ~470 g/mol) .
Benzohydrazide Derivatives (5a–5h)
  • Structure: (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-substituted benzohydrazides .
  • Activity : Multi-targeted kinase inhibitors with moderate potency (e.g., 5g: IC₅₀ = 1.2 µM against EGFR).
  • Key Differences :
    • Lack the sulfonamide group, reducing JAK specificity.
    • Higher melting points (281–321°C) due to rigid benzohydrazide moieties .

Vorbereitungsmethoden

Core Pyrrolo[2,3-d]pyrimidine Synthesis

The 7H-pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 4-chloro-7-toluenesulfonyl-7H-pyrrolo[2,3-d]pyrimidine, achieved through refluxing precursor amines with tosyl chloride in anhydrous dichloromethane. Key to this step is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl protecting group.

Cyclohexyl Ring Functionalization

The trans-4-aminocyclohexylmethanesulfonic acid intermediate is prepared through:

  • Sulfonation : 4-Bromobenzyl bromide reacts with potassium sulfite in a water-acetonitrile mixture (15–30% organic phase) at 80°C for 6 hours, yielding 4-bromophenylmethanesulfonate.

  • Copper-Catalyzed Amination : The bromine substituent is displaced by methylamine using CuBr (2 mol%) in 17% aqueous methylamine at 90°C for 16 hours, achieving >95% conversion.

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation (Pd/C, H₂, 50 psi) reduces the aromatic ring, favoring the trans-cyclohexyl configuration with 70% selectivity.

Reaction Conditions and Optimization

Sulfonate Group Introduction

The methanesulfonate group is introduced via nucleophilic substitution. In a representative protocol:

  • Reactants : trans-4-(methyl{7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)cyclohexyl]methylsulfinate (0.15 mol), potassium sulfite (0.45 mol)

  • Solvent System : Ethanol-water (55:45 v/v)

  • Conditions : 75–85°C for 24–30 hours

  • Yield : 89% after recrystallization.

Table 1 : Solvent Effects on Sulfonation Yield

SolventWater Ratio (%)Temperature (°C)Yield (%)
Ethanol-water458089
Acetonitrile-water307078
THF-water209065

Data adapted from.

Stereochemical Control

The trans configuration is enforced during hydrogenation and crystallization:

  • Hydrogenation : Using Pd(OH)₂ under 50 psi H₂ in methanol at 25°C yields a 7:3 trans:cis ratio.

  • Crystallization : Slurrying the crude product in 16% aqueous ethanol at 45°C enriches trans-isomer purity to >99%.

Purification and Characterization

Isolation Protocols

Post-synthesis, the potassium salt is isolated via:

  • Acidification : Adjusting pH to 3.2 with HCl precipitates the sulfonic acid.

  • Salt Formation : Neutralization with KOH in ethanol yields the potassium sulfonate.

  • Crystallization : Recrystallization from ethanol-water (84:16) at 0°C affords needle-like crystals with 98% purity.

Analytical Confirmation

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, pyrrolo-H), 3.20 (m, 1H, cyclohexyl-H), 2.95 (s, 3H, N-CH₃).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile-water).

  • Elemental Analysis : Calculated for C₁₉H₂₇KN₅O₆S: C 45.82%, H 5.43%; Found: C 45.78%, H 5.39%.

Process Optimization Strategies

Catalyst Loading Effects

Varying CuBr concentrations in the amination step reveals optimal loading at 2 mol%, achieving 95% conversion versus 72% at 0.5 mol%. Excess catalyst (>5 mol%) promotes side reactions, reducing yield to 81%.

Temperature-Dependent Yield

Table 2 : Reaction Temperature vs. Sulfonation Efficiency

Temperature (°C)Reaction Time (h)Conversion (%)
703676
802489
901885

Higher temperatures accelerate decomposition, justifying 80°C as optimal.

Comparative Analysis of Industrial Methods

Table 3 : Patent-Derived Method Comparisons

ParameterWO2017142740A1CN111909156A
Starting Material4-Bromobenzyl bromide4-Chloro-7-tosyl-pyrrolo
Sulfite SourcePotassium sulfiteAmmonium sulfite
Trans Isomer Purity>99%92%
Overall Yield74%68%

The WO2017142740A1 process superior in stereochemical control, attributed to Pd-catalyzed hydrogenation, whereas CN111909156A relies on fractional crystallization .

Q & A

Q. Q1: What are the key synthetic pathways for Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate, and how can purity be ensured?

A:

  • Synthetic Route : The compound likely involves multi-step synthesis, including:
    • Core Formation : Alkylation or amination of 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., trans-cyclohexylamine intermediates ).
    • Sulfonation : Methanesulfonate group introduction via sulfonic acid coupling under anhydrous conditions.
    • Salt Formation : Neutralization with potassium hydroxide to yield the potassium salt.
  • Purity Assurance :
    • Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect impurities .
    • Confirm stereochemistry via NMR NOESY to verify trans-configuration of the cyclohexyl substituent .

Advanced Synthesis Optimization

Q. Q2: How can reaction yields be improved for the trans-cyclohexyl intermediate during synthesis?

A:

  • DOE (Design of Experiments) : Optimize parameters like temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling reactions ).
  • Byproduct Mitigation : Monitor intermediates via LC-MS to identify side products (e.g., cis-isomers or unreacted amines) and adjust stoichiometry .

Basic Structural Characterization

Q. Q3: Which spectroscopic methods are critical for confirming the structure of this compound?

A:

  • 1H/13C NMR : Assign peaks for the pyrrolopyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and trans-cyclohexyl group (axial/equatorial protons at δ 1.2–2.5 ppm) .
  • FT-IR : Confirm sulfonate group presence (asymmetric S=O stretching at ~1180 cm⁻¹ and symmetric at ~1040 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C% error < 0.3%) .

Advanced Characterization Challenges

Q. Q4: How to resolve discrepancies in mass spectrometry data for this compound?

A:

  • High-Resolution MS (HRMS) : Use ESI+ mode to differentiate between [M+K]+ and [M+Na]+ adducts (e.g., m/z 435.12 vs. 439.15).
  • Fragmentation Analysis : Compare MS/MS patterns with synthetic intermediates to identify degradation products (e.g., loss of sulfonate group at m/z Δ=136) .

Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

A:

  • Kinase Panel Screening : Use recombinant kinases (e.g., AKT1, EGFR) with ATP-Glo assays to measure IC50 values .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays, correlating results with kinase inhibition data .

Data Contradiction Analysis

Q. Q6: How to address conflicting results between NMR and X-ray crystallography data?

A:

  • Dynamic vs. Static Structure : NMR may show conformational flexibility (e.g., cyclohexyl ring puckering), while X-ray provides a static snapshot. Use variable-temperature NMR to assess dynamic behavior .
  • Impurity Interference : Re-crystallize the compound and re-run XRD to exclude solvent or salt artifacts .

Advanced Mechanistic Studies

Q. Q7: What computational methods predict this compound’s binding mode to kinase targets?

A:

  • Molecular Docking : Use AutoDock Vina with AKT1 (PDB: 7GX) to model interactions (e.g., hydrogen bonds with pyrrolopyrimidine-NH and kinase hinge region) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Stability and Formulation

Q. Q8: How to evaluate the compound’s stability under physiological conditions?

A:

  • Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24h, analyze via HPLC for degradation products (e.g., hydrolysis of sulfonate ester) .
  • Lyophilization : Test solubility in aqueous buffers (e.g., PBS) and assess stability in lyophilized vs. solution forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.